N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide: is a complex organic compound that features a furan ring, a morpholine ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Morpholine Ring: The morpholine ring is generally formed by the reaction of diethanolamine with sulfuric acid.
Coupling of Furan and Morpholine Rings: The furan and morpholine rings are coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.
Formation of Benzamide: The final step involves the reaction of the coupled intermediate with 4-propoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide can undergo oxidation reactions to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzamide part of the molecule can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. The benzamide structure allows for additional interactions with enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-{[2-(morpholin-4-yl)ethyl]amino}propanamide
- 2-(furan-2-yl)-2-(morpholin-4-yl)ethan-1-amine
- N-(2-furylmethyl)-2-(morpholin-4-yl)ethanamine
Uniqueness
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide is unique due to the presence of the propoxy group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H26N2O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C20H26N2O4/c1-2-11-25-17-7-5-16(6-8-17)20(23)21-15-18(19-4-3-12-26-19)22-9-13-24-14-10-22/h3-8,12,18H,2,9-11,13-15H2,1H3,(H,21,23) |
InChI Key |
CUHLEBUSCNUEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
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